molecular formula C21H32ClN5O B6944119 N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

Cat. No.: B6944119
M. Wt: 406.0 g/mol
InChI Key: NJVOLVDEUYCDMI-UHFFFAOYSA-N
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Description

N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a triazole ring, and a carboxamide group.

Properties

IUPAC Name

N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O.ClH/c1-14-8-6-7-9-17(14)19(21(3,4)5)23-20(27)18-15(2)26(25-24-18)16-10-12-22-13-11-16;/h6-9,16,19,22H,10-13H2,1-5H3,(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOLVDEUYCDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C)NC(=O)C2=C(N(N=N2)C3CCNCC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Attachment of the carboxamide group: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide
  • **N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrobromide

Uniqueness

N-[2,2-dimethyl-1-(2-methylphenyl)propyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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